molecular formula C8H14ClN3O B6330959 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride;  95% CAS No. 1332528-90-1

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride; 95%

Cat. No. B6330959
M. Wt: 203.67 g/mol
InChI Key: XPIKVCVBJAUKEH-UHFFFAOYSA-N
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Description

“2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1249309-88-3 . It has a molecular weight of 203.67 and is a solid at room temperature . The compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, involves various methods . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Chemical Reactions Analysis

Oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 203.67 . The InChI Code is 1S/C8H13N3O.ClH/c9-5-4-7-10-8 (12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including structures similar to 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, are prominent in various fields of scientific research due to their broad spectrum of applications. These applications span across pharmacology, polymers, material science, and organic electronics. The synthetic strategies for 1,3,4-oxadiazole derivatives, including dehydrogenative cyclization, oxidative cyclization, condensation cyclization, and C-H activation, underscore their versatility. These molecules serve as critical building blocks for the development of chemosensors, especially for metal-ion sensing, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (Sharma, Om, & Sharma, 2022).

Pharmacological Potential

The pharmacological landscape of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives is rich, with these compounds exhibiting antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent literature from 2020 to 2022 emphasizes the significance of these derivatives in organic synthesis, medicinal chemistry, and pharmacology, pointing towards their enhanced pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang, Sun, Jia, Bian, & Yu, 2022).

Biological Roles and Therapeutic Worth

Exploring the biological roles and therapeutic worth of 1,3,4-oxadiazole tailored compounds reveals their effective binding with different enzymes and receptors in biological systems. This interaction facilitates a variety of bioactivities, making 1,3,4-oxadiazole derivatives essential for developing new medicinal species for treating numerous diseases. The innovative methods for synthesizing these derivatives highlight their medicinal applications, especially over the past 15 years, marking a significant period of advancement in heterocyclic chemistry and drug development (Nayak & Poojary, 2019).

Future Directions

Oxadiazoles, including “2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride”, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIKVCVBJAUKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

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